Melting Point Comparison: Quantifiable Difference in Solid-State Behavior vs. Regioisomers
The melting point of 4-Methoxy-3-(trifluoromethyl)benzoic acid is reported as 169-171°C . This is significantly lower than its regioisomer, 3-Methoxy-4-(trifluoromethyl)benzoic acid, which has a reported melting point of 209-211°C, a difference of approximately 40°C . It is also notably higher than 4-Methoxy-2-(trifluoromethyl)benzoic acid, which melts at 147-150°C [1]. These differences in solid-state properties reflect altered crystal lattice energies due to the specific substitution pattern, directly impacting purification by recrystallization and formulation handling.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 169-171 °C |
| Comparator Or Baseline | 3-Methoxy-4-(trifluoromethyl)benzoic acid: 209-211 °C; 4-Methoxy-2-(trifluoromethyl)benzoic acid: 147-150 °C |
| Quantified Difference | Lower by ~40 °C vs. 3-methoxy regioisomer; Higher by ~20 °C vs. 2-trifluoromethyl analog |
| Conditions | Standard laboratory conditions (20°C, 760 mmHg); Data from vendor technical datasheets |
Why This Matters
A significantly different melting point compared to regioisomers ensures predictable and distinct behavior during crystallization-based purification and formulation, reducing the risk of process failure if a generic analog is mistakenly substituted.
- [1] ChemWhat. (2017). 4-METHOXY-2-(TRIFLUOROMETHYL) ASAM BENZOIC. CAS No. 127817-85-0. Product Information. View Source
